molecular formula C10H5BrN2O B1288697 8-Bromo-4-hydroxyquinoline-3-carbonitrile CAS No. 61338-14-5

8-Bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No. B1288697
CAS RN: 61338-14-5
M. Wt: 249.06 g/mol
InChI Key: KBHILCCHUNDPIU-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxyquinoline-3-carbonitrile is a chemical compound that is part of the quinoline family . Quinoline is a common nitrogen-containing heterocycle known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been the subject of numerous publications over the last few decades . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular formula of 8-Bromo-4-hydroxyquinoline-3-carbonitrile is C10H6BrNO3 . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .

Scientific Research Applications

8-Hydroxyquinolines

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

Applications

  • Antimicrobial : 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as antimicrobial agents .
  • Anticancer : They are also used as anticancer agents .
  • Antifungal : They have applications as antifungal agents .
  • Iron-chelators for neuroprotection : They are used as iron-chelators for neuroprotection .
  • Inhibitors of 2OG-dependent enzymes : They are used as inhibitors of 2OG-dependent enzymes .
  • Chelators of metalloproteins : They are used as chelators of metalloproteins .

Methods of Application

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Results or Outcomes

Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

    Thiophene Derivatives Synthesis

    • Field : Organic Chemistry
    • Summary : Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods : The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

    Quinolinyl-Pyrazoles Synthesis

    • Field : Medicinal Chemistry
    • Summary : Quinolinyl-pyrazoles have seen a dramatic increase in study due to their versatility in many significant fields and their distinctive battle which is associated with the bioassay and its interaction with the cells .
    • Methods : Three series of orally bioactive pyrazole-containing quinoline derivatives were synthesized by treating 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine, fluoro-pyrazole and methyl-pyrazole .
    • Results : The synthesized molecules were screened for their efficacy against the typical drugs in the market .

Future Directions

Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have shown potential in the development of drugs against numerous diseases including cancer . Future research could focus on the synthesis of functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

properties

IUPAC Name

8-bromo-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHILCCHUNDPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613629
Record name 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-hydroxyquinoline-3-carbonitrile

CAS RN

61338-14-5
Record name 8-Bromo-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61338-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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